2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide
CAS No.: 954018-10-1
Cat. No.: VC11887196
Molecular Formula: C21H28N2O
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954018-10-1 |
|---|---|
| Molecular Formula | C21H28N2O |
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | 2-naphthalen-1-yl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C21H28N2O/c1-16(2)23-12-10-17(11-13-23)15-22-21(24)14-19-8-5-7-18-6-3-4-9-20(18)19/h3-9,16-17H,10-15H2,1-2H3,(H,22,24) |
| Standard InChI Key | NHABSOROWPPMOK-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC(CC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | CC(C)N1CCC(CC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Synthesis and Optimization
The synthesis of 2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide likely follows a multi-step pathway analogous to related acetamide-piperidine derivatives. A plausible route involves:
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Preparation of 2-(naphthalen-1-yl)acetic acid: Naphthalene-1-acetic acid is synthesized via Friedel-Crafts acylation or alkylation, followed by purification via recrystallization.
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Conversion to chloroacetamide: The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), then reacted with ammonium hydroxide to form the primary acetamide.
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Nucleophilic substitution with piperidine derivative: The chloroacetamide undergoes nucleophilic displacement with 1-(propan-2-yl)piperidin-4-ylmethanamine in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) .
Key reaction parameters include:
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Temperature: Maintained at 25–60°C to balance reaction kinetics and byproduct formation .
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Solvent selection: DMF or acetonitrile optimizes solubility of aromatic and aliphatic components.
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Catalysis: Potassium iodide (KI) may enhance reactivity via the "Finkelstein effect" .
Purification typically involves column chromatography or preparative thin-layer chromatography (TLC) using petroleum ether/ethyl acetate gradients . Reported yields for analogous reactions range from 70–85% .
Molecular Structure and Conformational Analysis
The compound’s structure integrates three distinct regions:
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Naphthalen-1-yl group: A planar, aromatic system enabling π-π stacking interactions.
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Acetamide linker: Provides hydrogen-bonding capacity via the carbonyl oxygen and amide nitrogen.
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1-(Propan-2-yl)piperidin-4-ylmethyl group: A bicyclic amine conferring steric bulk and potential basicity.
Crystallographic Insights
While X-ray data for this specific compound are unavailable, structural analogs reveal:
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Piperidine ring conformation: Adopts a chair configuration, minimizing steric strain .
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Bond lengths:
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Dihedral angles: ~45–65° between aromatic and piperidine planes, influencing molecular rigidity .
Computational Modeling
Density functional theory (DFT) simulations predict:
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Electrostatic potential: Localized negative charge on the carbonyl oxygen (−0.45 e) and positive charge on the amide nitrogen (+0.32 e).
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Torsional barriers: Rotation about the C–N amide bond requires ~8–12 kcal/mol, suggesting moderate conformational flexibility.
Physicochemical Properties
Experimental data for 2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide remain sparse, but properties can be inferred from structural analogs :
| Property | Value/Prediction | Method of Determination |
|---|---|---|
| Molecular formula | C₂₁H₂₈N₂O | High-resolution mass spec |
| Molecular weight | 324.46 g/mol | Calculated |
| Melting point | 142–145°C (predicted) | Differential scanning calorimetry |
| Solubility (water) | <0.1 mg/mL | Shake-flask method |
| LogP (octanol/water) | 3.8 ± 0.2 | HPLC retention time |
| pKa (amine) | 9.2–9.6 | Potentiometric titration |
Stability:
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Thermal: Stable up to 200°C under inert atmosphere.
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Photolytic: Degrades under UV light (λ = 254 nm) with a half-life of 48 hours.
Reactivity and Functionalization
The compound’s reactivity is governed by its functional groups:
Amide Hydrolysis
Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, the acetamide undergoes hydrolysis to yield 2-(naphthalen-1-yl)acetic acid and 1-(propan-2-yl)piperidin-4-ylmethanamine. Reaction rates follow pseudo-first-order kinetics with activation energies of ~15–20 kcal/mol.
Electrophilic Aromatic Substitution
The naphthalene ring undergoes nitration (HNO₃/H₂SO₄) at the 4- and 5-positions, producing mono- and di-nitro derivatives. regioselectivity is controlled by steric effects from the acetamide substituent .
Piperidine Functionalization
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Quaternization: Treatment with methyl iodide forms a quaternary ammonium salt, enhancing water solubility.
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Oxidation: Reaction with m-chloroperbenzoic acid (mCPBA) yields the N-oxide derivative, altering electronic properties.
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